(6-Methylpyridazin-3-yl)methanamine hydrochloride

Vue d'ensemble

Description

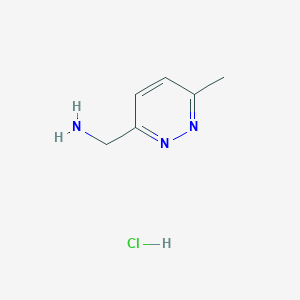

(6-Methylpyridazin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H10ClN3. It is a derivative of pyridazine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2. This compound is often used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methylpyridazin-3-yl)methanamine hydrochloride typically involves the reaction of 6-methylpyridazine with formaldehyde and ammonium chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to complete the reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The final product is then purified using various techniques such as crystallization or chromatography to obtain the desired compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

(6-Methylpyridazin-3-yl)methanamine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

The primary application of (6-Methylpyridazin-3-yl)methanamine hydrochloride lies in its role as a pharmaceutical agent . It has been identified as a potent inhibitor of the P2X3 and P2X2/3 receptors, which are involved in pain pathways and other physiological processes. This inhibition is particularly relevant for treating conditions such as:

- Chronic Pain : The compound's ability to selectively inhibit the P2X3 receptor suggests it could be useful in developing analgesics for chronic pain management .

- Gastrointestinal Disorders : It may also be beneficial in treating gastrointestinal conditions due to its receptor activity .

- Gynecological Disorders : Research indicates its potential in alleviating symptoms associated with dysmenorrhea and endometriosis .

Iron Metabolism Disorders

Recent studies have highlighted this compound's role as a ferroportin inhibitor . Ferroportin is a key protein involved in iron transport within the body. The compound's application in this area includes:

- Treatment of Iron Overload States : It shows promise for managing conditions like thalassemia and hemochromatosis, which are characterized by excessive iron accumulation .

- Prophylaxis Against Iron Deficiency : By modulating iron metabolism, it could help prevent diseases caused by hepcidin deficiency .

Synthesis and Chemical Reactions

In addition to its biological applications, this compound is utilized in various synthetic chemistry processes :

- Organic Synthesis : The compound serves as a building block for synthesizing more complex molecules, often used in drug discovery and development.

- Catalysis : Its derivatives can act as catalysts in chemical reactions, enhancing reaction rates or selectivity.

Research Studies and Case Examples

Several research studies have documented the efficacy and potential applications of this compound:

Mécanisme D'action

The mechanism of action of (6-Methylpyridazin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to (6-Methylpyridazin-3-yl)methanamine hydrochloride include:

- (6-Methoxypyridin-3-yl)methanamine

- (6-Methylpyridazin-3-yl)methanamine dihydrochloride

Uniqueness

What sets this compound apart from similar compounds is its specific chemical structure and properties, which make it particularly useful in certain research applications. Its unique reactivity and binding affinity to certain molecular targets make it a valuable tool in scientific studies.

Activité Biologique

(6-Methylpyridazin-3-yl)methanamine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine ring, which is known for its diverse biological activities. The presence of the methyl group at the 6-position enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial and fungal strains, demonstrating significant efficacy.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.0048 mg/mL | Antibacterial |

| Escherichia coli | 0.0195 mg/mL | Antibacterial |

| Candida albicans | 0.039 mg/mL | Antifungal |

| Pseudomonas aeruginosa | 0.022 mg/mL | Antibacterial |

These results indicate that the compound exhibits moderate to good antimicrobial activity , particularly against Gram-positive bacteria and certain fungi .

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets, potentially involving enzyme inhibition or receptor binding. The compound may exert its effects by disrupting cellular processes in pathogens, leading to growth inhibition.

Study on Kynurenine 3-Monooxygenase Inhibition

A study explored the role of pyridazine derivatives, including this compound, as inhibitors of kynurenine 3-monooxygenase (KMO), an enzyme involved in tryptophan metabolism. The findings suggested that modifications to the pyridazine structure can enhance binding affinity and cellular potency .

Table 2: KMO Inhibition Potency

| Compound | pIC50 (nM) | Cell Type |

|---|---|---|

| (6-Methylpyridazin-3-yl) | 8.0 | Human Hepatocytes |

| Benzisoxazole derivative | 8.5 | HEK293 Cells |

This study emphasizes the potential of this compound in therapeutic applications targeting metabolic disorders.

Propriétés

IUPAC Name |

(6-methylpyridazin-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c1-5-2-3-6(4-7)9-8-5;/h2-3H,4,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRZBOSATVLRGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630907-25-3 | |

| Record name | 3-Pyridazinemethanamine, 6-methyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1630907-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.